molecular formula C12H21NO4 B15299455 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid

3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid

Cat. No.: B15299455
M. Wt: 243.30 g/mol
InChI Key: POMMMDGTSUSLDZ-UHFFFAOYSA-N
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Description

3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid is a compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is characterized by the presence of a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the Boc-protected amino acid. The process involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride and subsequent reaction with liquid ammonia. The resulting product is then reacted with di-tert-butyl dicarbonate to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve the use of alternative solvents and reagents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The cyclobutane ring and carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-5-4-8-6-9(7-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

POMMMDGTSUSLDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC(C1)C(=O)O

Origin of Product

United States

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